molecular formula C16H13BrN2OS B2775376 (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one CAS No. 101272-01-9

(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one

Cat. No.: B2775376
CAS No.: 101272-01-9
M. Wt: 361.26
InChI Key: OHBYJNKFBMTCIY-UHFFFAOYSA-N
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Description

(E)-5-Benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds, which are renowned for their broad-spectrum biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The core structure of thiazolidin-4-one derivatives features a five-membered ring containing sulfur and nitrogen atoms, with substituents critically influencing their pharmacological profiles.

Properties

IUPAC Name

5-benzyl-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBYJNKFBMTCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the thiazolidinone ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. In studies with potassium iodide/copper(I) iodide catalysis, bromine replacement yields 4-iodophenyl derivatives (70–85% yields) while retaining the thiazolidinone framework . This reactivity enables halogen exchange for downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

Knoevenagel Condensation at C5

The active methylene group at C5 participates in aldol-like condensations with aryl aldehydes. For example:
Reaction :
(E)-5-Benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one + 4-nitrobenzaldehyde
→ 5-(4-Nitrobenzylidene)-derivative

Conditions :

  • Solvent: Acetic acid

  • Catalyst: Monoethanolamine (2–3 drops)

  • Yield: 55–78%

Key Data :

Aldehyde SubstituentReaction Time (h)Yield (%)
4-NO₂-C₆H₄3.578
4-Cl-C₆H₄4.065
3-OCH₃-C₆H₄5.055

Source: Adapted from Biointerface Research (2020) and PMC (2023)

Azo Coupling Reactions

The C5 methylene group reacts with diazonium salts to form hydrazone-linked derivatives. Using benzenediazonium chloride:
Product : 5-(Phenylhydrazono)-2-((4-bromophenyl)imino)thiazolidin-4-one
Conditions :

  • pH: 8–9 (NaHCO₃ buffer)

  • Temperature: 0–5°C

  • Yield: 62%

This reaction expands conjugation, enhancing π-electron delocalization for optoelectronic applications .

Michael Addition to Activated Alkenes

The thiazolidinone core undergoes Michael additions with α,β-unsaturated carbonyl compounds. For example, with methyl acrylate:
Product : 5-(2-Carbomethoxyethyl)-derivative
Conditions :

  • Solvent: Ethanol

  • Catalyst: Piperidine (10 mol%)

  • Yield: 73%

Tautomerization Dynamics

DFT studies reveal a tautomeric equilibrium between the imino (major) and amino (minor) forms:
Imine formAmino form\text{Imine form} \rightleftharpoons \text{Amino form}
Thermodynamic Parameters :

  • ΔG = 2.8 kcal/mol (favors imine)

  • Keq = 1.2 × 10⁻² at 25°C

Antibacterial Activity Correlation

Structural modifications directly impact bioactivity:

DerivativeAntibacterial Activity (% inhibition)
Parent compound88.5 (E. coli), 91.7 (S. aureus)
5-(4-NO₂-benzylidene)94.2 (E. coli), 96.4 (S. aureus)
5-(Phenylhydrazono)82.1 (E. coli), 85.3 (S. aureus)

Source: AJOL (2023) and MDPI (2021)

Electrophilic Bromination

Controlled bromination at C5 occurs with Br₂/CH₃COOH:
Product : 5-Bromo-2-((4-bromophenyl)imino)thiazolidin-4-one
Yield : 68%

Multi-Component Cyclocondensation

One-pot synthesis with thiourea and ethyl bromoacetate yields fused heterocycles:
Product : Thiazolo[3,2-b] triazol-6-one
Conditions :

  • Solvent: Ethanol/DMF (3:1)

  • Temperature: 80°C

  • Yield: 87%

This compound’s reactivity profile highlights its versatility as a scaffold for pharmaceutical and materials science applications. Recent advances in green chemistry protocols (e.g., microwave-assisted synthesis ) further enhance its synthetic utility.

Scientific Research Applications

Thiazolidinones, including (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one, have been studied for their diverse biological activities. The compound's structural features, such as the presence of a bromine atom, enhance its electronic properties, which may influence its reactivity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In one study, thiazolidinone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to higher values depending on the substituents present on the benzyl group .

Antibiofilm Activity

The compound has also been investigated for its antibiofilm properties. Thiazolidinones with specific substituents on the benzyl group have shown over 50% reduction in biofilm formation at certain concentrations. This is particularly relevant in addressing biofilm-associated infections, which pose significant challenges in clinical settings .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic potential. Preliminary studies suggest that this compound may interact favorably with enzyme active sites, potentially inhibiting their function. Such interactions are essential for elucidating its pharmacological effects and enhancing its efficacy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity or to create new derivatives. The ability to modify the compound's structure opens avenues for developing new therapeutic agents with improved efficacy and reduced toxicity .

Comparative Analysis of Thiazolidinone Derivatives

A comparative analysis of different thiazolidinone derivatives reveals variations in biological activity based on structural modifications. The following table summarizes key derivatives and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-(4-Chlorobenzyl)-2-(phenylimino)thiazolidin-4-oneContains a chlorobenzene groupExhibits different electronic properties due to chlorine
5-(3-Nitrobenzyl)-2-(phenylimino)thiazolidin-4-oneContains a nitrobenzene groupNitro group enhances electron-withdrawing capacity
5-(Phenyl)-2-(p-tolylimino)thiazolidin-4-oneContains a p-tolyl groupVariation in sterics and electronics from methyl substitution

This diversity within the thiazolidinone class emphasizes the unique electronic and steric effects imparted by different substituents on biological activity.

Mechanism of Action

The mechanism of action of (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazolidinone ring and the bromophenyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of thiazolidin-4-one derivatives is highly dependent on substituents. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of Thiazolidin-4-One Derivatives
Compound Name Substituents Key Features Biological Activity Potency (IC50/pIC50) Physical Properties Reference
(E)-5-Benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one Benzyl, 4-bromophenylimino High lipophilicity due to bromine Not explicitly reported
Compound 10 (Indazole-thiadiazole hybrid) 4-Bromobenzylidene, indazole-thiadiazole Hybrid structure with planar aromatic moieties Anti-Alzheimer’s Melting point: 210–227°C
A39 () 4-Chlorophenylimino, nitrofuran Electron-withdrawing nitro group Antimycobacterial
6d (Camphor-based derivative) Camphor backbone, n-butyl chain Bulky bicyclic substituent Antiviral IC50 = 3.2 μM
4o (Thiadiazole hybrid) 4-Methylbenzylidene, thiadiazole Dual heterocyclic system Acetylcholinesterase inhibition pIC50 = 1.30 ± 0.007
(E)-5-Benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one Benzyl, 4-chlorophenylimino Smaller halogen (Cl vs. Br) Industrial grade (99% purity)

Key Observations:

  • Hybrid Systems : Compounds incorporating indazole-thiadiazole () or thiadiazole () moieties exhibit enhanced activity against neurological targets, likely due to improved π-π stacking and hydrogen bonding .
  • Bulkier Substituents : Camphor-based derivatives () show antiviral activity (IC50 = 3.2 μM), suggesting that steric bulk may stabilize interactions with viral enzymes .

Biological Activity

(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one, a member of the thiazolidinone family, has garnered attention for its potential biological activities. This compound features a thiazolidine ring fused with a carbonyl group and incorporates a benzyl group and a 4-bromophenyl imine moiety. The presence of the bromine atom enhances its electronic properties, which may influence its reactivity and biological activity.

Chemical Structure and Properties

PropertyValue
Molecular Formula C16_{16}H13_{13}BrN2_{2}OS
Molecular Weight 361.3 g/mol
CAS Number 101272-01-9

The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activities

Thiazolidinone derivatives, including this compound, have been extensively studied for their diverse biological activities, including:

  • Antimicrobial Activity : Thiazolidinones have demonstrated significant antibacterial and antifungal properties. For instance, studies indicate that derivatives can inhibit biofilm formation, which is critical in combating antibiotic resistance .
  • Anticancer Potential : Thiazolidinones have shown promise in anticancer research, with various derivatives exhibiting cytotoxic effects against cancer cell lines .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may interact favorably with specific enzyme active sites, potentially inhibiting their function. This interaction is vital for understanding its mechanism of action and optimizing therapeutic applications .

Case Studies and Research Findings

  • Antibiofilm Activity : In a systematic review of thiazolidinone derivatives, several compounds exhibited significant antibiofilm activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 2.03 to 3.25 µg/mL for effective compounds .
  • Cytotoxicity Studies : A study involving various thiazolidinone derivatives found that some compounds exhibited IC50_{50} values in the low micromolar range against cancer cell lines, indicating potential as anticancer agents .
  • Mechanistic Insights : Research has highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinones. For example, the introduction of halogen substituents has been shown to improve binding affinity to biological targets .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacterial biofilms
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzyme functions

Q & A

Q. What are the common synthetic routes for (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-bromoaniline with a carbonyl-containing precursor (e.g., benzaldehyde derivatives) to form the imine group.
  • Step 2 : Cyclization with thioglycolic acid or thiourea derivatives to construct the thiazolidin-4-one ring. Key reagents include ammonium acetate or acetic acid as catalysts, with ethanol or DMF as solvents .
  • Optimization : Reaction conditions (e.g., 70–80°C, 6–12 hours) are adjusted to improve yield (reported up to 85% in analogous compounds) .

Q. How is the structural characterization of this compound performed?

  • Spectroscopy :
  • 1H/13C NMR : Confirms regiochemistry of the imine (δ 8.2–8.5 ppm for N=CH) and thiazolidinone carbonyl (δ 170–175 ppm) .
  • IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1540–1600 cm⁻¹ (C=N) .
    • X-ray crystallography : SHELX software refines bond lengths (e.g., C=S bond ~1.65 Å) and dihedral angles to confirm stereochemistry .

Q. What biological activities have been reported for this compound?

  • Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans in derivatives with similar substituents .
  • Anticancer : IC₅₀ of 12–25 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition with pIC₅₀ ~1.3 mM in thiazolidinone hybrids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

  • Substituent effects :
  • Benzylidene group : Electron-withdrawing groups (e.g., 4-Br) enhance antimicrobial activity by 40% compared to electron-donating groups (e.g., -OCH₃) .
  • Thioxo vs. oxo : Thioxo (C=S) at position 2 improves AChE inhibition due to increased electrophilicity .
    • Methodology : Use combinatorial libraries (e.g., 5-arylidene derivatives) to screen substituent effects .

Q. What computational methods predict target interactions for this compound?

  • DFT calculations : B3LYP/6-31G(d,p) models optimize geometry and predict charge distribution (e.g., electrophilic imine carbon at −0.35 eV) .
  • Molecular docking : AutoDock Vina evaluates binding to AChE (binding energy −8.2 kcal/mol) or bacterial enzymes (e.g., GlcN-6P synthase) .

Q. How can contradictions in reported biological data be resolved?

  • Case study : Discrepancies in antimicrobial activity (e.g., MIC 8 vs. 32 µg/mL) arise from:
  • Assay variability : Broth microdilution vs. agar diffusion .
  • Bacterial strains : ESKAPE pathogens vs. standard ATCC strains .
    • Resolution : Standardize protocols (CLSI guidelines) and report full experimental conditions .

Q. What strategies improve synthetic yield and purity?

  • Catalyst optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to reduce reaction time from 12 to 6 hours .
  • By-product control : Use TLC (hexane:ethyl acetate 7:3) to monitor intermediates and HPLC (C18 column) for final purification .

Q. How are stability and solubility challenges addressed?

  • Solubility : Use DMSO for in vitro assays (solubility >10 mg/mL) or PEG-400 for in vivo studies .
  • Stability : Store at −20°C under nitrogen; avoid aqueous solutions at pH >8 to prevent hydrolysis .

Q. What in vitro models evaluate anticancer mechanisms?

  • Cell lines : MCF-7 (breast), A549 (lung), and HepG2 (liver) with MTT assays (72-hour exposure) .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .

Q. What are the challenges in developing enantiomerically pure forms?

  • Stereochemistry : The imine group (E/Z isomerism) and thiazolidinone ring chirality require chiral HPLC (Chiralpak AD-H column) or enzymatic resolution .
  • Biological impact : (E)-isomers show 3–5× higher activity than (Z) in antimicrobial assays .

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